molecular formula C11H16N6O2 B11852447 1,3-Dimethyl-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione

1,3-Dimethyl-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B11852447
M. Wt: 264.28 g/mol
InChI Key: MRKDHWMFYIEUEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Dimethyl-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione is a synthetic compound that belongs to the purine class of molecules Purines are heterocyclic aromatic organic compounds that play a crucial role in biochemistry, particularly as components of nucleotides in DNA and RNA

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethyl-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available purine derivatives.

    Alkylation: The purine core is alkylated at the 1 and 3 positions using methylating agents such as methyl iodide or dimethyl sulfate.

    Piperazine Introduction: The piperazine moiety is introduced through a nucleophilic substitution reaction, where piperazine reacts with a suitable leaving group on the purine ring.

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Reactors: Large-scale batch reactors are used to carry out the alkylation and substitution reactions.

    Continuous Flow Reactors: For more efficient production, continuous flow reactors may be employed to streamline the synthesis process.

    Quality Control: Rigorous quality control measures are implemented to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine moiety can be replaced with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Piperazine in the presence of a suitable leaving group and a base.

Major Products Formed

    Oxidation: Formation of oxidized purine derivatives.

    Reduction: Formation of reduced purine derivatives.

    Substitution: Formation of substituted purine derivatives with different functional groups.

Scientific Research Applications

1,3-Dimethyl-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, including antiviral, anticancer, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,3-Dimethyl-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione involves:

    Molecular Targets: The compound may target specific enzymes or receptors in biological systems.

    Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or immune response.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: 1,3,7-Trimethylxanthine, a well-known stimulant.

    Theophylline: 1,3-Dimethylxanthine, used in respiratory diseases.

    Theobromine: 3,7-Dimethylxanthine, found in chocolate.

Uniqueness

1,3-Dimethyl-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione is unique due to the presence of the piperazine moiety, which may confer distinct biological activities and chemical properties compared to other purine derivatives.

Properties

Molecular Formula

C11H16N6O2

Molecular Weight

264.28 g/mol

IUPAC Name

1,3-dimethyl-8-piperazin-1-yl-7H-purine-2,6-dione

InChI

InChI=1S/C11H16N6O2/c1-15-8-7(9(18)16(2)11(15)19)13-10(14-8)17-5-3-12-4-6-17/h12H,3-6H2,1-2H3,(H,13,14)

InChI Key

MRKDHWMFYIEUEY-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)NC(=N2)N3CCNCC3

Origin of Product

United States

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